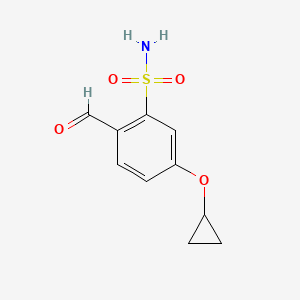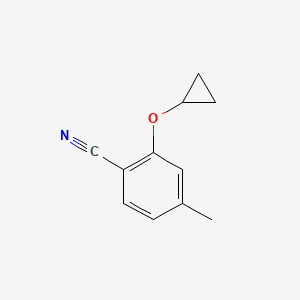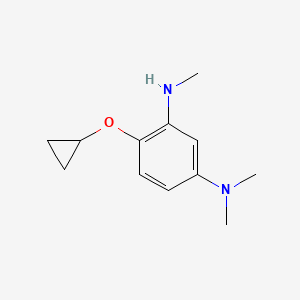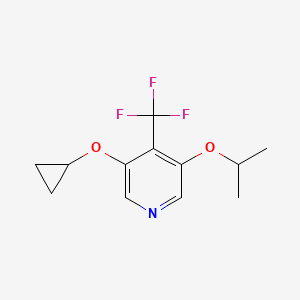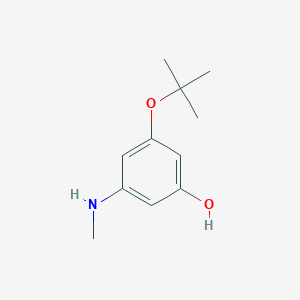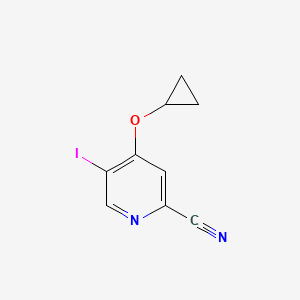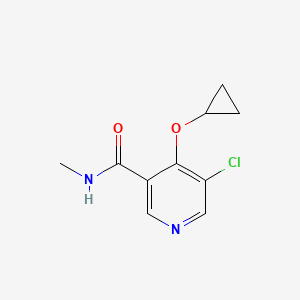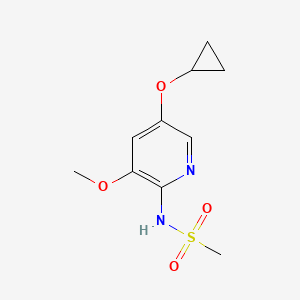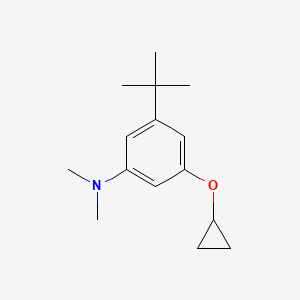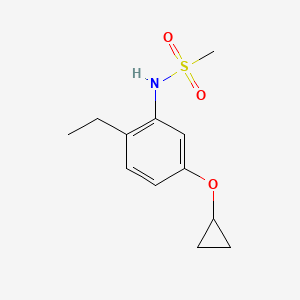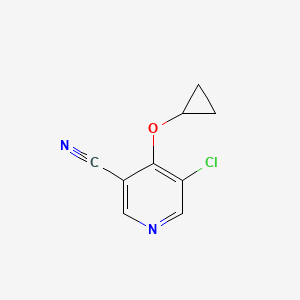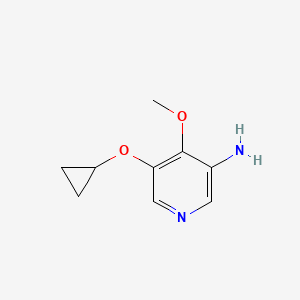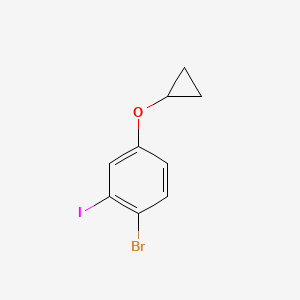
1-Bromo-4-cyclopropoxy-2-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-cyclopropoxy-2-iodobenzene is an organic compound that belongs to the class of aryl halides. It is characterized by the presence of bromine, iodine, and cyclopropoxy groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-cyclopropoxy-2-iodobenzene typically involves electrophilic aromatic substitution reactionsFinally, iodination is achieved using potassium iodide in the presence of an oxidizing agent .
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-cyclopropoxy-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Both the bromine and iodine atoms can be replaced by other nucleophiles under suitable conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as the Sonogashira coupling, where it reacts with terminal alkynes to form substituted alkynes.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts and copper co-catalysts in the presence of bases like triethylamine.
Major Products:
Substitution Reactions: Products include various substituted benzene derivatives.
Coupling Reactions: Products include bis(4-bromophenyl)acetylene and other alkynes.
Scientific Research Applications
1-Bromo-4-cyclopropoxy-2-iodobenzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-4-cyclopropoxy-2-iodobenzene involves its reactivity as an aryl halide. The presence of both bromine and iodine atoms allows for selective functionalization, making it a versatile intermediate in organic synthesis. The compound can undergo oxidative addition and reductive elimination processes, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
1-Bromo-4-iodobenzene: Shares similar reactivity but lacks the cyclopropoxy group, making it less versatile in certain synthetic applications.
2-Bromo-1-cyclopropoxy-4-iodobenzene: Another related compound with different substitution patterns, affecting its reactivity and applications.
Uniqueness: 1-Bromo-4-cyclopropoxy-2-iodobenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex molecules where selective reactivity is required .
Properties
Molecular Formula |
C9H8BrIO |
|---|---|
Molecular Weight |
338.97 g/mol |
IUPAC Name |
1-bromo-4-cyclopropyloxy-2-iodobenzene |
InChI |
InChI=1S/C9H8BrIO/c10-8-4-3-7(5-9(8)11)12-6-1-2-6/h3-6H,1-2H2 |
InChI Key |
BQXTVHWTQLCHPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Fluoro-2-methyl-1h-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde](/img/structure/B14823239.png)

